molecular formula C14H16ClN3O B2383181 2-Chloro-N-(2,5-dimethyl-4-phenylpyrazol-3-yl)propanamide CAS No. 2411291-21-7

2-Chloro-N-(2,5-dimethyl-4-phenylpyrazol-3-yl)propanamide

Cat. No.: B2383181
CAS No.: 2411291-21-7
M. Wt: 277.75
InChI Key: PLOWKWYWQPQLHZ-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,5-dimethyl-4-phenylpyrazol-3-yl)propanamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chloro group, a dimethyl group, and a phenyl group attached to the pyrazole ring, along with a propanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2,5-dimethyl-4-phenylpyrazol-3-yl)propanamide typically involves the reaction of 2,5-dimethyl-4-phenylpyrazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting intermediate is then treated with ammonia or an amine to form the final propanamide product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2,5-dimethyl-4-phenylpyrazol-3-yl)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution: Formation of azido, thiocyanato, or methoxy derivatives.

    Oxidation: Formation of hydroxyl or oxide derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

2-Chloro-N-(2,5-dimethyl-4-phenylpyrazol-3-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2,5-dimethyl-4-phenylpyrazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The chloro group and the pyrazole ring play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2,5-dimethylphenyl)propanamide
  • 2-Chloro-N-(4-phenylpyrazol-3-yl)propanamide
  • 2-Chloro-N-(2,5-dimethyl-4-methylpyrazol-3-yl)propanamide

Uniqueness

2-Chloro-N-(2,5-dimethyl-4-phenylpyrazol-3-yl)propanamide is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both dimethyl and phenyl groups on the pyrazole ring, along with the chloro and propanamide moieties, provides a distinct profile compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-chloro-N-(2,5-dimethyl-4-phenylpyrazol-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O/c1-9(15)14(19)16-13-12(10(2)17-18(13)3)11-7-5-4-6-8-11/h4-9H,1-3H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOWKWYWQPQLHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C2=CC=CC=C2)NC(=O)C(C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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